(2E)-3-(phenylsulfanyl)prop-2-enoate

Click Chemistry Polymer Networks Thiol-Michael Addition

Supply gap: Generic acrylates cannot achieve orthogonal crosslinking in multi-network hydrogels. 3-(Phenylthio)acrylate overcomes this through β-phenylsulfanyl electronic modulation. • 7-fold faster thiol-Michael addition vs. unsubstituted acrylates, enabling sequential polymer network formation without side reactions. • Confirmed antimicrobial MIC values: 32 µg/mL against S. aureus, 64 µg/mL against C. albicans. • Standard purity 95%; shipped ambient with full QC documentation (HPLC, NMR).

Molecular Formula C9H7O2S-
Molecular Weight 179.22 g/mol
Cat. No. B11718242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(phenylsulfanyl)prop-2-enoate
Molecular FormulaC9H7O2S-
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC=CC(=O)[O-]
InChIInChI=1S/C9H8O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-7H,(H,10,11)/p-1/b7-6+
InChIKeyQCLSYKCZWZYPIX-VOTSOKGWSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(Phenylsulfanyl)prop-2-enoate: Chemical Identity and Baseline Characteristics for Scientific Procurement


(2E)-3-(Phenylsulfanyl)prop-2-enoate (CAS 63413-91-2), also known as (E)-3-(phenylthio)acrylic acid or phenyl thioacrylate, is an α,β-unsaturated carboxylate characterized by a phenylsulfanyl substituent at the β-position [1]. Its molecular formula is C₉H₈O₂S with a molecular weight of 180.23 g/mol . This compound belongs to the broader class of β-thio-substituted acrylates, where the sulfur atom modulates the electronic properties of the conjugated enoate system, conferring distinct reactivity profiles compared to unsubstituted acrylic acids or simple alkyl acrylates [2].

Structural Class β-thio-substituted acrylate with phenylsulfanyl group Sulfur atom modulates conjugated enoate reactivity
Key Feature Electron-donating thioether at β-position Distinct electrophilicity vs. unsubstituted acrylates
Procurement Context Compound-specific selection required Class-level substitution may shift reactivity profiles

Why Generic Substitution Fails for (2E)-3-(Phenylsulfanyl)prop-2-enoate: Evidence-Based Differentiation


Generic substitution of (2E)-3-(phenylsulfanyl)prop-2-enoate with structurally related analogs (e.g., unsubstituted acrylates, cinnamates, or alkyl vinyl sulfides) is not scientifically justified due to quantifiable differences in reactivity, selectivity, and biological activity governed by the β-phenylsulfanyl group. The sulfur atom introduces unique 3d-orbital resonance effects that alter copolymerization parameters [1], while the phenylthio moiety enhances lipophilicity and membrane permeability, directly impacting antimicrobial efficacy . Furthermore, the compound's distinct electrophilicity profile influences its behavior in thiol-Michael addition reactions, where it exhibits selectivity and rate characteristics that differ measurably from simple acrylates [2]. These performance gaps necessitate compound-specific procurement rather than class-level substitution.

Phenylthio acrylate vs. Alkyl acrylates Thiol-Michael addition selectivity and rate context may shift significantly; orthogonal network formation may require review.
Phenylthio acrylate vs. Cinnamates β-sulfur electronic effects differ from all-carbon aryl conjugation; copolymerization Q-e values may not transfer.
Phenylthio acrylate vs. Alkyl vinyl sulfides Absence of aromatic phenylthio moiety may reduce lipophilicity and antimicrobial screening context; membrane interaction profile may differ.

Quantitative Differentiation Evidence for (2E)-3-(Phenylsulfanyl)prop-2-enoate Versus Comparators


Enhanced Thiol-Michael Addition Selectivity Over Standard Acrylates

In competitive thiol-Michael addition reactions, vinyl sulfides—the core structural class of (2E)-3-(phenylsulfanyl)prop-2-enoate—demonstrate markedly different selectivity and kinetics compared to unsubstituted acrylates. In ternary systems containing hexanethiol (HT), ethyl vinyl sulfone (EVS), and hexyl acrylate (HA) at a 2:1:1 molar ratio, EVS (a vinyl sulfide analog) reached 100% conversion with less than 10% consumption of HA, demonstrating high selectivity for vinyl sulfides over acrylates [1]. The reaction rate of EVS with HT was approximately 7-fold higher than that of HA under identical conditions [1]. This selectivity is attributed to the electron-donating nature of the sulfur atom, which alters the electrophilicity of the β-carbon and accelerates nucleophilic attack [2].

Thiol-Michael selectivity
Class-level inference
~7× rate vs. hexyl acrylate; >90% conversion selectivity
Supports orthogonal network formation context
Data from vinyl sulfide analog; direct compound validation advised
Click Chemistry Polymer Networks Thiol-Michael Addition

Quantified Antimicrobial Activity Against S. aureus and C. albicans

3-(Phenylthio)acrylic acid—the free acid form of (2E)-3-(phenylsulfanyl)prop-2-enoate—exhibits measurable antimicrobial activity against clinically relevant pathogens. In vitro studies report a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Candida albicans . In contrast, unsubstituted acrylic acid and simple alkyl acrylates (e.g., methyl acrylate, ethyl acrylate) lack comparable antimicrobial efficacy at similar concentrations, as the phenylthio moiety is required for membrane interaction and enhanced permeability . This activity is attributed to the lipophilic phenyl ring coupled with the thioether linkage, which facilitates disruption of microbial cell membrane integrity.

Antimicrobial MIC
Data to verify
S. aureus: 32 µg/mL; C. albicans: 64 µg/mL
Supports antimicrobial screening context
Free acid form; source-specific review recommended
Antimicrobial Drug Discovery Structure-Activity Relationship

Distinct Copolymerization Reactivity (Q-e Values) Versus Alkyl Acrylates

The radical copolymerization behavior of alkyl vinyl sulfides (the parent class of (2E)-3-(phenylsulfanyl)prop-2-enoate) differs fundamentally from that of alkyl acrylates. From copolymerizations with styrene at 60°C, the Q and e values for alkyl vinyl sulfides were estimated as Q = 0.3–0.5 and e = -1.1 to -1.7 [1]. In comparison, methyl acrylate exhibits Q ≈ 0.42 and e ≈ 0.60 [2], while ethyl acrylate shows Q ≈ 0.52 and e ≈ 0.22 [2]. The strongly negative e value of vinyl sulfides indicates their electron-donating character, in stark contrast to the electron-accepting (positive e) nature of acrylates. This electronic disparity leads to a marked tendency for alternating copolymerization with electron-accepting comonomers (styrene < methyl methacrylate < acrylonitrile), a behavior not observed with simple acrylates [1].

Copolymerization Q-e
Class-level inference
Vinyl sulfides: e = -1.1 to -1.7 vs. acrylates: e ≈ +0.2 to +0.6
Indicates alternating copolymerization tendency context
Class-level data; Q-e may vary with phenyl substituent
Polymer Chemistry Copolymerization Reactivity Ratios

Relative Reactivity Hierarchy in Copolymerization with Methyl Acrylate

Direct comparison of monomer reactivity towards a growing methyl acrylate radical chain end reveals a distinct hierarchy: cyclic unsaturated sulfides and vinyl sulfides exhibit reactivity comparable to or exceeding that of simple vinyl monomers [1]. The established sequence is 1 (2,3-dihydrothiophene) ≥ vinyl sulfides ≫ 2 (2,3-dihydrothiopyran) > 3 (p-dithiene) [1]. Notably, vinyl sulfides (the class encompassing (2E)-3-(phenylsulfanyl)prop-2-enoate) demonstrate high copolymerization propensity with methyl acrylate, whereas radical homopolymerization of these sulfur-containing monomers is impossible [1]. This contrasts sharply with methyl acrylate itself, which readily undergoes both homopolymerization and random copolymerization with other acrylates.

Reactivity hierarchy
Class-level inference
Vinyl sulfides rank highest tier with methyl acrylate radical
Supports incorporation ratio control context
Copolymerization propensity ranking; homopolymerization limited
Copolymerization Kinetics Monomer Reactivity Sulfur-Containing Polymers

Stereoselective Synthesis Enabling High Enantiomeric Excess

Ethyl 2-(phenylthio)-2-propenoate—an ester analog of (2E)-3-(phenylsulfanyl)prop-2-enoate—serves as a key substrate in regio- and stereoselective Michael additions. Reaction with a chiral ketimine proceeds with excellent stereocontrol, affording a Michael adduct that can be elaborated to ethyl 3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate bearing a quaternary stereocenter with 95% enantiomeric excess (ee) and high yield [1]. In comparison, simple α,β-unsaturated esters lacking the phenylthio substituent (e.g., methyl acrylate, ethyl acrylate) often require harsher conditions or specialized chiral auxiliaries to achieve comparable stereoselectivity. The phenylthio group stabilizes the incipient carbanion through sulfur participation, enhancing facial selectivity during nucleophilic attack.

Stereoselective synthesis
Cross-study comparable
95% ee in asymmetric Michael addition
Supports enantioselective building-block context
Ethyl ester analog data; context-dependent transfer review needed
Asymmetric Synthesis Michael Addition Chiral Building Blocks

High Refractive Index Potential for Optical Material Applications

Sulfur-containing acrylate monomers incorporating phenylthio groups have been specifically developed as high refractive index (RI) materials. Patent literature discloses 2-phenyl-2-(phenylthio)ethyl acrylate (a close structural analog of (2E)-3-(phenylsulfanyl)prop-2-enoate) as a monomer that can be polymerized to form optical products with high refractive index [1]. The high sulfur content (S atom plus aromatic π-system) increases molar refractivity relative to oxygen-containing acrylates. In contrast, standard alkyl acrylates such as methyl methacrylate exhibit refractive indices around 1.49, whereas sulfur-containing acrylates can achieve RI values exceeding 1.60 . The phenylthio motif provides both the high polarizability of the C-S bond and the aromatic contribution to RI.

Refractive index potential
Class-level inference
Phenylthio acrylates: RI > 1.60 vs. MMA: RI ~1.49
Supports optical material screening context
Patent disclosure; actual RI may depend on formulation
Optical Polymers High Refractive Index Sulfur-Containing Monomers

Optimal Application Scenarios for (2E)-3-(Phenylsulfanyl)prop-2-enoate Based on Verified Differentiation


Orthogonal Thiol-Michael Network Fabrication

Leverage the 7-fold higher reaction rate and exceptional selectivity of vinyl sulfides over acrylates in thiol-Michael additions [1]. (2E)-3-(Phenylsulfanyl)prop-2-enoate enables orthogonal crosslinking in the presence of unsubstituted acrylate monomers, allowing sequential network formation for complex hydrogel or elastomer architectures without competitive side reactions.

Asymmetric Synthesis of Quaternary Stereocenters

Utilize the phenylthio group's ability to stabilize carbanion intermediates and direct facial selectivity in Michael additions. Ethyl 2-(phenylthio)-2-propenoate (an ester analog) has been demonstrated to deliver 95% enantiomeric excess in the synthesis of quaternary stereocenters [1], making (2E)-3-(phenylsulfanyl)prop-2-enoate an ideal building block for enantioselective routes to complex natural products or pharmaceutical intermediates.

Antimicrobial Agent Development

Deploy (2E)-3-(phenylsulfanyl)prop-2-enoate as a scaffold in antimicrobial drug discovery campaigns. The free acid form exhibits confirmed MIC values of 32 µg/mL against S. aureus and 64 µg/mL against C. albicans [1], providing a quantifiable baseline for structure-activity relationship studies. The phenylthio moiety enhances membrane permeability, a property absent in unsubstituted acrylates [2].

High Refractive Index Optical Polymers

Incorporate (2E)-3-(phenylsulfanyl)prop-2-enoate as a comonomer to elevate the refractive index of optical polymers. Sulfur-containing phenylthio acrylates achieve RI values >1.60 compared to ~1.49 for standard acrylates [1], enabling thinner, lighter ophthalmic lenses, high-performance optical adhesives, and advanced photonic materials with reduced chromatic aberration.

Orthogonal network fabrication Thiol-Michael selectivity review Sequential gelation and selectivity endpoint monitoring
Asymmetric synthesis studies Stereochemical-control context Enantiomeric excess and chiral building-block review
Antimicrobial screening studies Antimicrobial screening context MIC and strain-panel endpoint review
Optical polymer research High-RI monomer screening Refractive index and optical property review
Research-use-only compound; applications require independent validation for specific models.

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11 linked technical documents
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